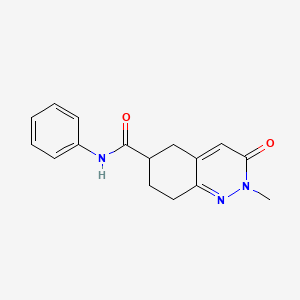

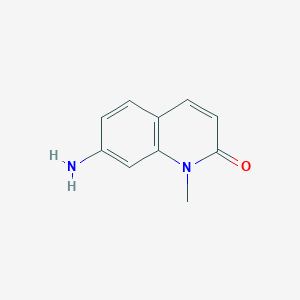

7-Amino-1-methylquinolin-2(1H)-one

Descripción general

Descripción

7-Amino-1-methylquinolin-2(1H)-one (7-AMQ) is a synthetic organic compound that has a wide range of applications in scientific research, including biochemistry and physiology. 7-AMQ is a highly versatile molecule, which can be used in a variety of ways in the laboratory. It is also known for its potential to be used in the development of new drug therapies.

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

Anticancer Derivatives Synthesis : Kubica et al. (2018) synthesized novel derivatives of 7-amino-4-methylquinolin-2(1H)-one, showing selective anticancer activity across different cancer cell types. Some compounds inhibited cell migration, suggesting a potential for the development of new anticancer drugs (Kubica et al., 2018).

Tumor-Vascular Disrupting Agents : Cui et al. (2017) identified a lead compound inhibiting tumor growth in mice without significant toxicity. This compound, a modified derivative of 7-amino-1-methylquinolin-2(1H)-one, showed promise as a tubulin-binding agent disrupting tumor vasculature (Cui et al., 2017).

Synthesis and Structural Studies

Novel Synthetic Approaches : Hostyn et al. (2005) developed new methodologies for synthesizing indoloquinoline and benzocarbolines, including derivatives of 7-amino-1-methylquinolin-2(1H)-one, aiming at antiplasmodial drug leads (Hostyn et al., 2005).

Electrochemical Utilization for Synthesis : He et al. (2017) reported the methylation of quinolines, including 7-amino-1-methylquinolin-2(1H)-one derivatives, using CO2 and H2 in the presence of Ru-triphos complexes, showcasing an innovative approach for synthesizing N-methyl-tetrahydroquinolines (He et al., 2017).

Biological and Pharmacological Applications

Antimicrobial and Antifungal Activities : El-Sonbati et al. (2016) synthesized a Schiff base ligand from 7-amino-1-methylquinolin-2(1H)-one derivatives, exploring its metal complexes for antimicrobial and antifungal activities, indicating the potential for diverse therapeutic applications (El-Sonbati et al., 2016).

Corrosion Inhibition Properties : Kadhim et al. (2017) examined the corrosion inhibition properties of 7-amino-1-methylquinolin-2(1H)-one derivatives on mild steel in acidic conditions, demonstrating the compound's utility beyond pharmacological applications (Kadhim et al., 2017).

Propiedades

IUPAC Name |

7-amino-1-methylquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDMUZYDWIASIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC2=C1C=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-1-methyl-1,2-dihydroquinolin-2-one | |

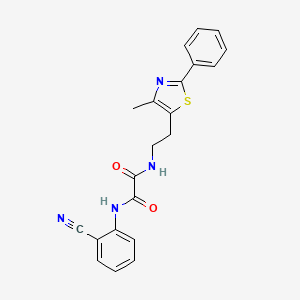

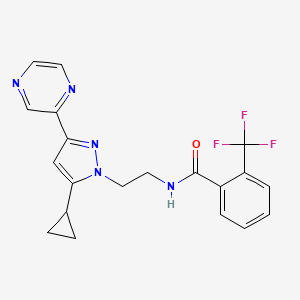

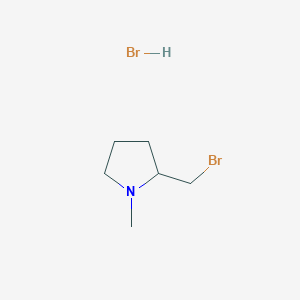

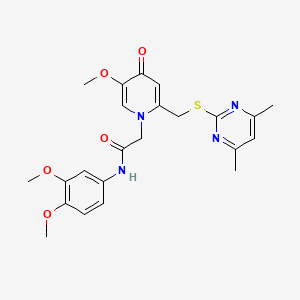

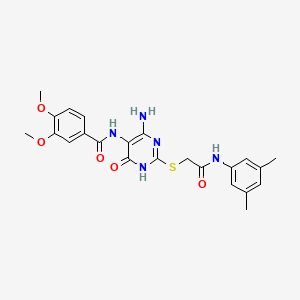

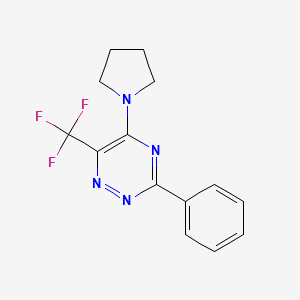

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-(2-chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate](/img/structure/B2875342.png)

![4-[(4-(4-Piperidyl)piperidyl)sulfonyl]morpholine](/img/structure/B2875347.png)

![Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate](/img/structure/B2875348.png)

![N-[[2-Methyl-4-(trifluoromethyl)furan-3-yl]methyl]prop-2-enamide](/img/structure/B2875359.png)

![1-chloro-N-[1-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]isoquinoline-3-carboxamide](/img/structure/B2875360.png)

![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2875361.png)

![5-(2-methoxyethyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2875364.png)